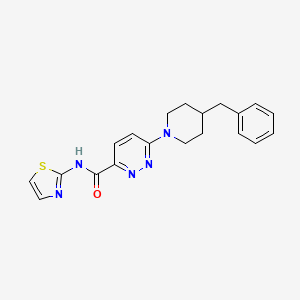![molecular formula C19H19N3O5S2 B2718765 N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 865592-35-4](/img/structure/B2718765.png)
N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activity
Research into derivatives of benzo[d]thiazole and benzo[d][1,3]dioxole, including compounds structurally related to N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, has shown promising antibacterial and antimicrobial properties. Notably, certain compounds have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in developing new antibacterial agents (Palkar et al., 2017). Additionally, derivatives have also shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating a broad spectrum of potential therapeutic applications (Sych et al., 2019).
Anticancer Activity
The exploration of benzothiazole and benzoxazole derivatives has extended into anticancer research, with several compounds exhibiting cytotoxicity against cancer cell lines. These compounds have been evaluated for their potential as epidermal growth factor receptor (EGFR) inhibitors, displaying moderate to excellent potency against various cancer cell lines, including A549, HeLa, and SW480. Such findings underscore the potential utility of these compounds in cancer therapy (Zhang et al., 2017).
Antimalarial and Antiviral Activity
Further extending the versatility of benzothiazole derivatives, studies have identified their potential in treating infectious diseases. Notably, some compounds have shown significant antimalarial activity, with particular efficacy against Plasmodium falciparum, the parasite responsible for malaria. These findings are bolstered by computational and molecular docking studies, suggesting mechanisms of action and potential for further development as antimalarial agents. Additionally, research has explored the utilization of these compounds against COVID-19, indicating a promising avenue for developing novel antiviral drugs (Fahim & Ismael, 2021).
Photophysical and Electrochemical Applications
Beyond therapeutic applications, benzothiazole and benzoxazole derivatives have shown interesting photophysical properties, making them candidates for use in fluorescent sensors and other optical applications. Studies have synthesized novel derivatives exhibiting blue and green fluorescence, which could have implications in bioimaging and analytical chemistry (Padalkar & Lanke, 2015). Moreover, these compounds have been investigated for their electrochemical applications, including as sensors for detecting hydrogen peroxide, a molecule of interest in various biological and environmental contexts (Hua et al., 2011).
Eigenschaften
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-22(4-2)29(24,25)13-6-7-14-17(10-13)28-19(20-14)21-18(23)12-5-8-15-16(9-12)27-11-26-15/h5-10H,3-4,11H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOOFISBCIRBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2718682.png)
![N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2718683.png)
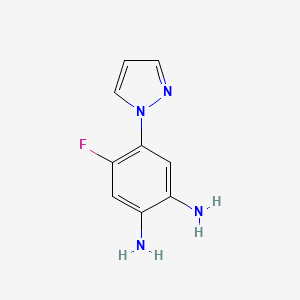

![3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2718686.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2718688.png)
![3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2718689.png)
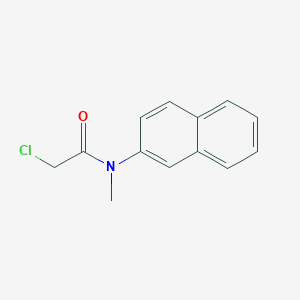
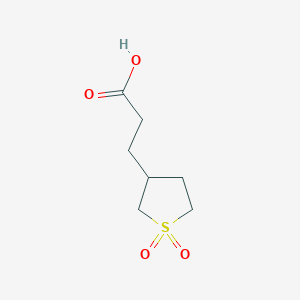
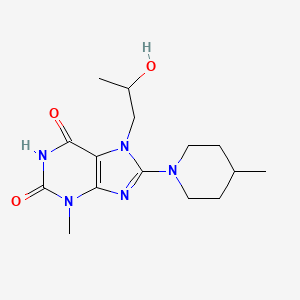


![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide](/img/structure/B2718701.png)
